molecular formula C23H21ClFN3O3 B2708897 N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 898416-93-8

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2708897
CAS No.: 898416-93-8
M. Wt: 441.89
InChI Key: UQRHWPZQKNWMDF-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H21ClFN3O3 and its molecular weight is 441.89. The purity is usually 95%.
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Biological Activity

Chemical Structure

The compound is characterized by the following structural features:

  • Chloro and Fluoro Substituents : The presence of a chloro (Cl) and a fluoro (F) group on the phenyl ring can influence its pharmacological properties, including lipophilicity and receptor binding affinity.
  • Furan and Tetrahydroisoquinoline Moieties : These components are often associated with various biological activities, including neuroactivity and potential antitumor effects.
  • Receptor Binding : Compounds with similar structures often interact with neurotransmitter receptors (e.g., dopamine, serotonin), which can lead to varied effects on mood and cognition.
  • Enzyme Inhibition : The presence of nitrogen-containing rings may suggest potential as enzyme inhibitors, particularly in pathways related to neurotransmitter metabolism.

Pharmacological Profiles

  • Antidepressant Effects : Compounds that include tetrahydroisoquinoline derivatives have been studied for their antidepressant properties due to their ability to modulate serotonin and norepinephrine levels.
  • Antitumor Activity : Some furan-containing compounds have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction.

Case Studies

While specific case studies on this exact compound may not be available, research into structurally similar compounds provides insights into potential biological activities:

  • A study on tetrahydroisoquinoline derivatives showed significant activity against various cancer cell lines, indicating that modifications to this scaffold could enhance efficacy against tumors.
  • Research involving furan derivatives has indicated potential antibacterial and antifungal properties, suggesting that the inclusion of furan in this compound may confer similar benefits.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityReferences
Compound AChloro-substituted phenyl, TetrahydroisoquinolineAntidepressant
Compound BFuran ring, Aliphatic amineAntitumor
Compound CFluorophenyl group, IsoquinolineNeuroprotective

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O3/c24-18-12-17(7-8-19(18)25)27-23(30)22(29)26-13-20(21-6-3-11-31-21)28-10-9-15-4-1-2-5-16(15)14-28/h1-8,11-12,20H,9-10,13-14H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRHWPZQKNWMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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